molecular formula C14H14N4O2S B2658518 2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034584-43-3

2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2658518
CAS No.: 2034584-43-3
M. Wt: 302.35
InChI Key: XRLJFWPASPXPIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core.

    Functionalization of the Core: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct photophysical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,5-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-3-4-11(2)13(7-10)21(19,20)17-12-8-15-14-5-6-16-18(14)9-12/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJFWPASPXPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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